A key aspect of lenvatinib's activity lies in its ability to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) family. VEGFRs are involved in the formation of new blood vessels, a process known as angiogenesis. Tumors rely heavily on angiogenesis to obtain oxygen and nutrients for their growth. Lenvatinib's blockade of VEGFRs disrupts this process, leading to tumor starvation and ultimately, cell death [].
Beyond VEGFR inhibition, lenvatinib also targets kinases belonging to the Fibroblast Growth Factor Receptor (FGFR) family, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT []. These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting these multiple pathways, lenvatinib creates a broader anti-tumor effect, potentially overcoming resistance mechanisms that may arise when targeting a single pathway.
Lenvatinib is a small-molecule, multi-receptor tyrosine kinase inhibitor that is primarily utilized in oncology. It is indicated for the treatment of various cancers, including radioactive iodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and advanced endometrial carcinoma. The compound works by inhibiting several receptor tyrosine kinases involved in angiogenesis and tumor growth, particularly the vascular endothelial growth factor receptors (VEGF receptors) and fibroblast growth factor receptors (FGF receptors) .
The chemical formula for lenvatinib is C21H19ClN4O4, and it has a molecular weight of approximately 426.86 g/mol. Lenvatinib functions by binding to the adenosine triphosphate (ATP) binding site of receptor tyrosine kinases, effectively blocking their activity. This action prevents the phosphorylation of downstream signaling pathways that promote cell proliferation and angiogenesis . The primary metabolic pathways involve cytochrome P450 3A4 and aldehyde oxidase, leading to its eventual excretion through feces and urine .
Lenvatinib exhibits potent antiangiogenic properties by inhibiting the kinase activities of multiple receptor tyrosine kinases, including:
These actions lead to a reduction in tumor blood vessel formation and inhibit tumor cell proliferation, making it effective against various malignancies .
Lenvatinib can be synthesized through several methods. One notable approach involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine to form 4-nitrophenyl cyclopropylcarbamate, which is then transformed into lenvatinib through subsequent reactions involving other chemical precursors . This method highlights the complexity of synthesizing multi-targeted kinase inhibitors.
Lenvatinib is primarily used in oncology for the treatment of:
It has shown effectiveness in prolonging progression-free survival in patients with these conditions .
Lenvatinib is metabolized predominantly by cytochrome P450 3A4, which means that drugs affecting this enzyme can alter its plasma concentrations. Co-administration with other medications that prolong the QT interval can increase the risk of cardiac complications. Therefore, careful monitoring and dosage adjustments are recommended when used alongside other therapies . Additionally, lenvatinib's administration may lead to adverse effects such as hypertension, fatigue, and gastrointestinal issues .
Lenvatinib shares its therapeutic category with several other receptor tyrosine kinase inhibitors. Here are some notable comparisons:
Compound | Mechanism of Action | Indications |
---|---|---|
Sorafenib | Inhibits multiple kinases including VEGFR and PDGFR | Hepatocellular carcinoma, renal cell carcinoma |
Regorafenib | Inhibits multiple kinases involved in angiogenesis | Colorectal cancer, gastrointestinal stromal tumors |
Pazopanib | Inhibits VEGFR and PDGFR | Renal cell carcinoma, soft tissue sarcoma |
Cabozantinib | Inhibits MET and VEGFR | Medullary thyroid cancer, renal cell carcinoma |
Uniqueness of Lenvatinib: Lenvatinib's unique profile lies in its broad inhibition of multiple receptor tyrosine kinases associated with both angiogenesis and tumor growth. Its specific indications for differentiated thyroid cancer make it particularly valuable in oncology settings where other treatments may not be effective .
Lenvatinib exhibits a complex molecular structure characterized by the chemical formula C21H19ClN4O4 with a molecular weight of 426.86 g/mol [2] [3]. The compound features a sophisticated arrangement of functional groups that contribute to its biological activity and physicochemical properties.
The core molecular architecture consists of a quinoline ring system that serves as the central scaffold, positioned with nitrogen at the 1-position of the heterocyclic framework [2] [4]. This quinoline core is substituted with a carboxamide group at the 6-position and a methoxy group at the 7-position, creating a distinct electronic environment that facilitates protein binding interactions [2] [3].
A phenoxy bridge connects the quinoline system to a substituted phenyl ring through an ether linkage at the 4-position of the quinoline moiety [2] [4]. The phenyl ring bears a chlorine substituent at the meta position and a urea linkage that connects to a cyclopropyl group [2] [3]. This cyclopropyl moiety represents a unique structural feature that contributes significantly to the compound's binding specificity and pharmacological profile.
The molecular connectivity can be systematically described through the SMILES notation: COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl [4] [5]. This notation reveals the sequential bonding pattern from the methoxy-substituted quinoline core through the phenoxy bridge to the chlorinated phenyl ring with its cyclopropyl urea substituent.
Hydrogen bonding capabilities are extensive throughout the molecule, with the primary carboxamide group providing both hydrogen bond donor and acceptor sites [6]. The urea linkage similarly offers multiple hydrogen bonding opportunities, while the methoxy group serves as a hydrogen bond acceptor [6]. These hydrogen bonding patterns are crucial for intermolecular interactions and contribute to the compound's ability to form stable crystal structures and protein complexes.
Property | Value |
---|---|
Molecular Formula | C21H19ClN4O4 |
Molecular Weight (g/mol) | 426.86 |
Chemical Name (IUPAC) | 4-[3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy]-7-methoxyquinoline-6-carboxamide |
CAS Registry Number | 417716-92-8 |
Stereochemistry | ACHIRAL |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Optical Activity | NONE |
Lenvatinib demonstrates remarkable conformational stability due to its rigid aromatic framework and constrained cyclopropyl substituent. The compound is classified as achiral with no defined stereocenters, indicating that it does not exhibit optical activity [7] [8]. This achiral nature simplifies its pharmacokinetic profile and eliminates concerns about enantiomeric variations in biological activity.
The molecular conformation is primarily determined by the planar quinoline and phenyl ring systems, which are connected through the phenoxy bridge [9] [10]. Crystallographic analysis reveals that lenvatinib adopts a relatively extended conformation that allows optimal positioning of its functional groups for protein binding [9] [10]. The quinoline and phenyl rings are not coplanar but exhibit a specific angular relationship that positions the cyclopropyl group in an optimal orientation for target protein interactions.
Computational studies utilizing molecular dynamics simulations have demonstrated that lenvatinib maintains a relatively stable conformation in solution, with limited rotational freedom around the phenoxy bridge [11]. The compound shows minimal tautomeric behavior due to the stable aromatic character of both ring systems and the lack of readily ionizable groups under physiological conditions [11].
The cyclopropyl ring introduces conformational rigidity that restricts rotation around the urea linkage, thereby constraining the molecule in a specific three-dimensional arrangement [5]. This conformational restriction is beneficial for binding specificity, as it reduces entropic penalties associated with protein binding and enhances selectivity for target kinases.
Lenvatinib exhibits remarkable polymorphic diversity in its solid-state forms, with multiple crystalline modifications identified through systematic crystallographic investigations [12] [13]. The compound crystallizes in various forms depending on crystallization conditions, solvent systems, and the presence of co-crystallizing agents.
The mesylate salt of lenvatinib demonstrates multiple polymorphic forms, including Form A (LEM-A) and Form C (LEM-C), which have been characterized through powder X-ray diffraction techniques [12]. These polymorphs exhibit distinct thermal properties and solubility profiles, with Form A showing different stability characteristics compared to Form C under various storage conditions [12].
A hydrated form (LEM-H) has been identified that incorporates water molecules into the crystal lattice structure [12]. The monohydrate form contains one water molecule per lenvatinib mesylate molecule and demonstrates enhanced stability under specific humidity conditions [14]. Single crystal X-ray diffraction analysis of the monohydrate revealed specific hydrogen bonding patterns between water molecules and the lenvatinib carboxamide and urea functional groups [14].
Lenvatinib forms stable cocrystals with various pharmaceutical compounds, including sulfamerazine and salicylic acid [13] [15]. Both cocrystal systems crystallize in monoclinic space groups and are stabilized primarily through hydrogen bonding interactions [13] [15]. The lenvatinib-sulfamerazine cocrystal demonstrates improved solubility characteristics compared to the parent compound, while maintaining structural integrity through specific intermolecular interactions [13].
The crystal structure of the lenvatinib-salicylic acid cocrystal reveals that the carboxylate group of salicylic acid forms hydrogen bonds with the carboxamide nitrogen of lenvatinib [13]. Additionally, the phenolic hydroxyl group of salicylic acid participates in hydrogen bonding with the quinoline nitrogen, creating a stable two-dimensional hydrogen-bonded network [13].
Detailed crystallographic analysis reveals that lenvatinib molecules in the solid state are connected through multiple intermolecular hydrogen bonds [6]. The primary carboxamide group participates in bifurcated hydrogen bonding patterns with adjacent urea groups, creating chains of molecules within the crystal lattice [6]. Additionally, nitrogen-hydrogen to oxygen-carbon interactions between carboxamide groups contribute to the overall stability of the crystal structure [6].
π-π stacking interactions between the quinoline ring systems and benzene rings of adjacent molecules provide additional stabilization in the crystalline state [6]. These aromatic interactions, combined with the hydrogen bonding network, create a robust three-dimensional crystal structure that accounts for the compound's thermal stability and mechanical properties [6].
Lenvatinib mesylate forms iso-structural solvates with ethyl acetate (LEM-H-EA) and tetrahydrofuran (LEM-H-THF) [12]. These solvates demonstrate similar crystal packing arrangements but incorporate different solvent molecules within specific cavities of the crystal lattice [12]. Upon desolvation, both solvate forms convert to a distinct polymorph (LEM-B), providing a potential synthetic route for accessing this otherwise difficult-to-prepare form [12].
The transformation behavior between different solid-state forms has been systematically studied, revealing specific conditions that favor particular polymorphic modifications [12]. Temperature and humidity appear to be critical factors in determining the stable form under given storage conditions, with implications for pharmaceutical formulation and stability [12].
Crystal Form | Space Group | Key Features |
---|---|---|
Lenvatinib Mesylate Form A (LEM-A) | Crystalline | Polymorph with specific powder diffraction pattern |
Lenvatinib Mesylate Form C (LEM-C) | Crystalline | Polymorph with distinct thermal properties |
Lenvatinib Hydrate (LEM-H) | Crystalline | Hydrated form with water incorporation |
Lenvatinib-Sulfamerazine Cocrystal | Monoclinic | Hydrogen-bonded cocrystal structure |
Lenvatinib-Salicylic Acid Cocrystal | Monoclinic | Hydrogen-bonded cocrystal structure |
Lenvatinib Mesylate Monohydrate | Determined by single crystal analysis | Contains one water molecule per drug molecule |
The thermodynamic properties of lenvatinib reveal important characteristics regarding its thermal behavior and stability profile. The melting point of lenvatinib has been experimentally determined to be greater than 216°C, with decomposition occurring at this temperature rather than clean melting [1] [2]. This relatively high melting point is consistent with the compound's quinoline-based structure and multiple intermolecular hydrogen bonding interactions facilitated by the carboxamide and urea functional groups.
The boiling point of lenvatinib has been computationally predicted to be 627.2±55.0°C under standard atmospheric conditions [1]. This predicted value, while theoretical, provides insight into the compound's thermal stability range and volatility characteristics. The substantial difference between the melting and predicted boiling points indicates that lenvatinib would likely undergo thermal decomposition before reaching its theoretical boiling point, which is typical for complex pharmaceutical compounds containing multiple heteroatoms and hydrogen bonding sites.
Thermal analysis using differential scanning calorimetry demonstrates that lenvatinib exhibits a decomposition onset temperature around 216°C [2]. The compound shows excellent thermal stability under recommended storage conditions, maintaining chemical integrity for at least four years when stored at -20°C [3]. The predicted pKa value of 13.09±0.70 suggests that lenvatinib behaves as a weak base under physiological conditions [1].
Property | Value | Method |
---|---|---|
Melting Point | >216°C (with decomposition) | Capillary melting point [2] |
Boiling Point | 627.2±55.0°C | Computational prediction [1] |
Decomposition Temperature | ~216°C | Differential scanning calorimetry [2] |
Storage Temperature | -20°C | Stability studies [3] |
Predicted pKa | 13.09±0.70 | Computational prediction [1] |
The solubility characteristics of lenvatinib demonstrate a pronounced preference for organic solvents over aqueous media, which is consistent with its lipophilic quinoline-based molecular structure. In organic solvents, lenvatinib exhibits optimal solubility in dimethyl sulfoxide and dimethyl formamide, achieving concentrations of approximately 1 mg/mL under standard conditions [4] [3]. When subjected to ultrasonication, the solubility in dimethyl sulfoxide can be enhanced to approximately 20 mg/mL [5].
The solubility profile in various organic solvents shows distinct patterns based on polarity and hydrogen bonding capacity. Methanol, N-methylpyrrolidone, and pyridine demonstrate slight solubility for lenvatinib [6] [7]. Acetic acid exhibits sparingly soluble characteristics [6] [7]. In contrast, lower polarity solvents including acetonitrile, dehydrated ethanol, propanol isomers, octanol, and isopropyl acetate show practically insoluble behavior [6] [7].
Aqueous solubility presents significant challenges, with lenvatinib classified as slightly soluble in pure water [6] [7]. The compound demonstrates very slight solubility in 0.1 mol/L hydrochloric acid and is practically insoluble in Britton-Robinson buffer across the pH range of 3-11 [6] [7]. To enhance aqueous bioavailability, lenvatinib is typically formulated as the mesylate salt, which improves water solubility characteristics.
For analytical and research applications, a mixed solvent system of dimethyl sulfoxide and phosphate-buffered saline (1:5 ratio) yields approximately 0.16 mg/mL solubility [4]. This approach allows for aqueous-compatible formulations while maintaining adequate drug concentrations for biological studies.
Solvent System | Solubility | Classification |
---|---|---|
Dimethyl sulfoxide | ~1 mg/mL (standard), ~20 mg/mL (ultrasonic) | Highly soluble [4] [5] |
Dimethyl formamide | ~1 mg/mL | Soluble [4] |
Methanol | Slightly soluble | Moderately soluble [6] |
Water | Slightly soluble | Poor aqueous solubility [6] |
DMSO:PBS (1:5) | ~0.16 mg/mL | Aqueous buffer system [4] |
Acetonitrile | Practically insoluble | Very poor solubility [6] |
The lipophilicity characteristics of lenvatinib are fundamental to understanding its pharmacokinetic behavior and membrane permeation properties. While specific experimental partition coefficient values for lenvatinib are not extensively reported in the literature, computational predictions and structural analysis provide valuable insights into its lipophilic nature.
The octanol-water partition coefficient represents the most commonly used measure of lipophilicity in pharmaceutical sciences [8] [9]. This parameter describes the equilibrium distribution of a compound between octanol and water phases, with positive values indicating lipophilic preference and negative values suggesting hydrophilic behavior [10] [11]. For lenvatinib, the molecular structure containing a quinoline ring system, chlorinated aromatic moiety, and methoxy substitution suggests moderate to high lipophilicity.
Computational methods for predicting partition coefficients have shown varying degrees of accuracy when compared to experimental data [12] [13]. Advanced molecular mechanics approaches combined with Poisson-Boltzmann surface area calculations have demonstrated improved correlation with experimental values [13]. These methods consider the free energy changes associated with transferring molecules between aqueous and organic phases.
The lipophilicity of lenvatinib influences its absorption characteristics, tissue distribution patterns, and blood-brain barrier penetration potential [9]. The compound's ability to cross biological membranes is enhanced by its favorable lipophilic properties, contributing to its therapeutic efficacy as a multi-targeted tyrosine kinase inhibitor.
Factors affecting partition coefficient determination include choice of organic solvent, temperature, pH conditions, and ionic strength of the aqueous phase [10] [11]. For ionizable compounds like lenvatinib, the distribution coefficient (log D) becomes more relevant than partition coefficient (log P) as it accounts for pH-dependent ionization states [11].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of lenvatinib through both proton (¹H) and carbon-13 (¹³C) analyses. Computational predictions for ¹³C NMR chemical shifts in deuterated chloroform indicate characteristic resonances consistent with the quinoline scaffold and substituted aromatic system [14]. The aromatic carbon signals typically appear in the range of 110-160 ppm, with the quinoline nitrogen-bearing carbons showing distinct downfield shifts due to the electronegative nitrogen environment [15].
The ¹H NMR spectrum reveals characteristic patterns for the various proton environments within the lenvatinib structure. Aromatic protons on the quinoline and chlorinated phenyl rings appear in the typical range of 6-8 ppm [16]. The cyclopropyl ring protons exhibit unique multipicity patterns due to their constrained ring geometry. The methoxy group appears as a sharp singlet around 3-4 ppm region [16].
Chemical shift assignments for lenvatinib follow established patterns for quinoline pharmaceutical derivatives [15]. The presence of electron-withdrawing groups such as the chlorine substituent and carbonyl functionalities affects the chemical shifts of neighboring carbons and protons through both inductive and resonance effects.
Fourier-transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within lenvatinib. The major absorption bands have been identified at 3468, 3415, 3247, and 3113 cm⁻¹, corresponding to N-H and O-H stretching vibrations from the carboxamide and urea functionalities [17]. Carbonyl stretching vibrations appear at 1690 and 1667 cm⁻¹, indicating the presence of amide and urea carbonyl groups [17].
Additional characteristic bands include absorptions at 1525, 1455, 1398, and 1353 cm⁻¹, which correspond to aromatic C=C stretching and C-H bending vibrations [17]. The fingerprint region shows bands at 1324, 1234, 1185, 1141, 1028, 840, and 749 cm⁻¹ [17]. Specific functional group identifications include C-H bending from alkane halides at 653 cm⁻¹, CH₃ bending from benzene rings at 857 cm⁻¹, and C-H stretching from alkanes at 1442 cm⁻¹ [2].
The infrared spectrum provides a molecular fingerprint that enables identification and purity assessment of lenvatinib samples. The complex pattern of absorption bands reflects the molecule's diverse functional group composition and aromatic character.
Mass spectrometric analysis of lenvatinib employs electrospray ionization in positive ion mode to generate protonated molecular ions [M+H]⁺ at m/z 427.1 [18] [19]. The predominant fragmentation pathway produces a major fragment ion at m/z 370.4, which serves as the quantifier transition in liquid chromatography-tandem mass spectrometry analyses [18] [19].
Additional qualifier fragment ions appear at m/z 312.2 and 344.0, providing structural confirmation and enhancing analytical specificity [18]. The fragmentation pattern reflects the molecular architecture of lenvatinib, with losses corresponding to specific structural elements such as the cyclopropyl urea moiety and quinoline substituents.
Optimized mass spectrometric conditions include declustering potential, collision energy, and collision cell exit potential parameters tailored for maximum sensitivity and selectivity [18]. The compound exhibits characteristic retention time of approximately 1.40 minutes under typical reversed-phase liquid chromatography conditions [18].
Spectroscopic Technique | Key Signatures | Applications |
---|---|---|
¹H NMR | Aromatic protons (6-8 ppm), methoxy singlet (~3.5 ppm) | Structural identification [14] |
¹³C NMR | Aromatic carbons (110-160 ppm), carbonyl carbons | Carbon framework analysis [14] |
FTIR | N-H/O-H stretch (3468-3113 cm⁻¹), C=O stretch (1690, 1667 cm⁻¹) | Functional group identification [17] |
MS/MS | [M+H]⁺ 427.1, fragments 370.4, 312.2, 344.0 | Quantitative analysis [18] |